molecular formula C8H6BrNO2 B13213801 7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one

7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13213801
M. Wt: 228.04 g/mol
InChI Key: NIPFCYPHZHIRNI-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a bromine atom and a hydroxyl group in the structure of this compound adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 3-hydroxy-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 7-Bromo-3-oxo-2,3-dihydro-1H-indol-2-one.

    Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indol-2-one.

    Substitution: Formation of 7-substituted-3-hydroxy-2,3-dihydro-1H-indol-2-one derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group in the compound’s structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the compound’s use .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    7-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the hydroxyl group, which may affect its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

7-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-bromo-3-hydroxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3,7,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPFCYPHZHIRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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